
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups and a 4-chlorobenzoate moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate typically involves the reaction of 1,3-diphenyl-1H-pyrazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .
Analyse Chemischer Reaktionen
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoate moiety, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the ester bond, yielding 1,3-diphenyl-1H-pyrazole and 4-chlorobenzoic acid
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Medicine: Its derivatives have shown promise in the development of new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the synthesis of materials with specific properties, such as dyes and polymers .
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity is believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also induce apoptosis in cancer cells by activating certain signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazole: Lacks the 4-chlorobenzoate moiety and has different chemical and biological properties.
4-Chlorobenzoic acid: Lacks the pyrazole ring and has different reactivity and applications.
1,3-Diphenyl-1H-pyrazol-4-yl methylene derivatives: These compounds have different substituents on the pyrazole ring, leading to variations in their chemical behavior and biological activity .
Eigenschaften
CAS-Nummer |
879896-84-1 |
|---|---|
Molekularformel |
C22H15ClN2O2 |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
(2,5-diphenylpyrazol-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-13-11-17(12-14-18)22(26)27-21-15-20(16-7-3-1-4-8-16)24-25(21)19-9-5-2-6-10-19/h1-15H |
InChI-Schlüssel |
KHHKMIAQVGBRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
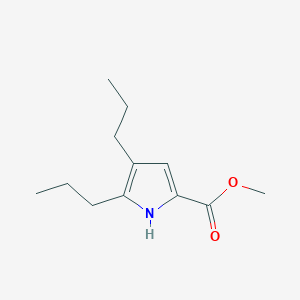
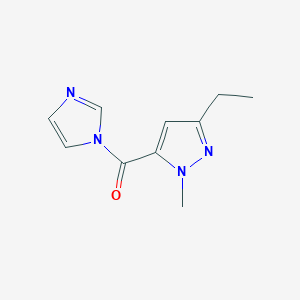
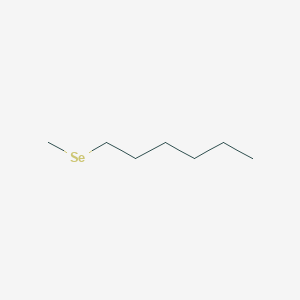
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
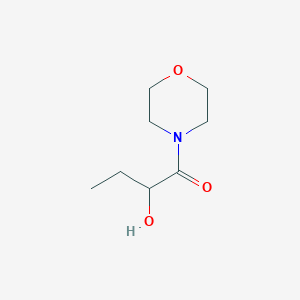
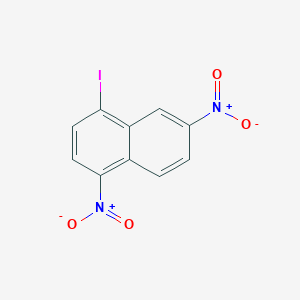
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)

![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14202663.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
